Cas no 2248172-92-9 ((2R)-2-(3-Ethyloxetan-3-yl)propan-1-amine)

(2R)-2-(3-Ethyloxetan-3-yl)propan-1-amine is a chiral amine compound featuring an oxetane ring, which contributes to its unique steric and electronic properties. The (2R)-configuration ensures enantiomeric purity, making it valuable for asymmetric synthesis and pharmaceutical applications. The oxetane moiety enhances metabolic stability and solubility, while the ethyl substitution modulates lipophilicity. This compound serves as a versatile intermediate in medicinal chemistry, particularly for designing bioactive molecules with improved pharmacokinetic profiles. Its rigid oxetane structure can influence conformational preferences in drug candidates, potentially enhancing target binding affinity. The primary amine functionality allows for further derivatization, enabling its use in peptide coupling, reductive amination, and other key transformations.
(2R)-2-(3-Ethyloxetan-3-yl)propan-1-amine structure
2248172-92-9 structure
Product Name:(2R)-2-(3-Ethyloxetan-3-yl)propan-1-amine
CAS No:2248172-92-9
MF:C8H17NO
MW:143.226682424545
CID:5947329
PubChem ID:137939570
Update Time:2025-05-25

(2R)-2-(3-Ethyloxetan-3-yl)propan-1-amine Chemical and Physical Properties

Names and Identifiers

    • (2R)-2-(3-Ethyloxetan-3-yl)propan-1-amine
    • 2248172-92-9
    • EN300-6505373
    • Inchi: 1S/C8H17NO/c1-3-8(5-10-6-8)7(2)4-9/h7H,3-6,9H2,1-2H3/t7-/m0/s1
    • InChI Key: NJHWATGKDCRHKD-ZETCQYMHSA-N
    • SMILES: O1CC(CC)(C1)[C@@H](C)CN

Computed Properties

  • Exact Mass: 143.131014166g/mol
  • Monoisotopic Mass: 143.131014166g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 3
  • Complexity: 110
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.7
  • Topological Polar Surface Area: 35.2Ų

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Additional information on (2R)-2-(3-Ethyloxetan-3-yl)propan-1-amine

Introduction to (2R)-2-(3-Ethyloxetan-3-yl)propan-1-amine (CAS No. 2248172-92-9)

(2R)-2-(3-Ethyloxetan-3-yl)propan-1-amine is a significant compound in the field of pharmaceutical chemistry, characterized by its unique structural and functional properties. This compound, identified by the CAS number 2248172-92-9, has garnered attention due to its potential applications in drug development and synthetic chemistry. The molecule's structure, featuring a chiral center and an oxetane ring, makes it a valuable candidate for exploring new pharmacological pathways.

The< strong>3-Ethyloxetan-3-yl moiety in the compound's name is particularly noteworthy, as it introduces a high degree of steric hindrance and electronic complexity. This feature can be exploited to modulate the compound's interactions with biological targets, making it a promising scaffold for designing novel therapeutic agents. Recent studies have highlighted the utility of oxetane derivatives in enhancing drug bioavailability and metabolic stability, which aligns with the growing interest in this class of compounds.

In the realm of medicinal chemistry, the< strong>(2R) configuration of the amine group plays a crucial role in determining the compound's enantioselective properties. Chiral drugs often exhibit different pharmacological activities depending on their stereochemistry, and (2R)-2-(3-Ethyloxetan-3-yl)propan-1-amine is no exception. Research has demonstrated that the (R)-enantiomer can exhibit enhanced binding affinity to specific biological receptors compared to its (S)-counterpart. This enantioselectivity is a critical factor in drug design, as it allows for the development of more targeted and effective therapies.

The< strong>propan-1-amine backbone of the compound provides a versatile platform for further functionalization. This moiety is commonly found in many bioactive molecules, contributing to their solubility and ability to cross biological membranes. The combination of the oxetane ring and the amine group creates a molecule with potential applications in both central nervous system (CNS) drugs and anti-inflammatory agents. The oxetane ring's strained three-membered cycle can lead to unique conformational preferences, which may influence how the compound interacts with biological targets.

Recent advancements in computational chemistry have enabled researchers to predict the pharmacokinetic properties of (2R)-2-(3-Ethyloxetan-3-yl)propan-1-amine with greater accuracy. Molecular modeling studies suggest that this compound may exhibit favorable oral bioavailability and reduced metabolic clearance rates. These predictions are supported by experimental data showing that oxetane derivatives can undergo minimal enzymatic degradation in vivo. Such properties make this compound an attractive candidate for further development into a lead molecule for new drugs.

The synthesis of< strong>(2R)-2-(3-Ethyloxetan-3-yl)propan-1-amine presents both challenges and opportunities for synthetic chemists. The presence of the chiral center requires precise control over reaction conditions to ensure high enantiomeric purity. However, recent methodologies have improved the efficiency of asymmetric synthesis, making it more feasible to produce this compound on a larger scale. Additionally, the oxetane ring can be incorporated into complex molecules through ring-opening reactions, providing a versatile tool for constructing novel scaffolds.

In conclusion, (2R)-2-(3-Ethyloxetan-3-yl)propan-1-amine (CAS No. 2248172-92-9) is a promising compound with significant potential in pharmaceutical research. Its unique structural features, including the chiral amine group and the< strong>3-Ethyloxetan-3-yl moiety, make it an ideal candidate for exploring new therapeutic avenues. As research continues to uncover the pharmacological benefits of oxetane derivatives, compounds like this one are likely to play an increasingly important role in drug discovery and development.

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